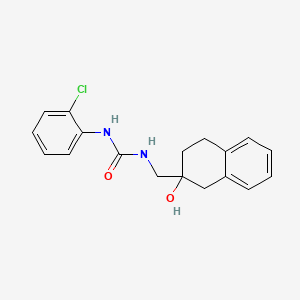

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Description

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a urea derivative characterized by a 2-chlorophenyl group and a substituted tetrahydronaphthalen-methyl moiety.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-15-7-3-4-8-16(15)21-17(22)20-12-18(23)10-9-13-5-1-2-6-14(13)11-18/h1-8,23H,9-12H2,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKEEIARWTAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC=CC=C3Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable amine derivative of 2-hydroxy-1,2,3,4-tetrahydronaphthalene. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to modify the urea linkage or the aromatic ring.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorophenyl and Dichlorophenyl Variants

A closely related compound, 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea (), substitutes the 2-chlorophenyl group with a 2,4-dichlorophenyl moiety and replaces the hydroxy-tetrahydronaphthalen with a naphthyl group. Key differences include:

- Steric Considerations : The naphthyl group in the analog is fully aromatic and planar, whereas the tetrahydronaphthalen in the target compound is partially saturated and hydroxylated, likely affecting binding pocket interactions.

Heterocyclic vs. Aromatic Substituents

Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea () feature sulfur-containing heterocycles. Comparisons reveal:

- Metabolic Stability : Sulfur atoms in thiophene rings may improve metabolic stability compared to oxygen-containing tetrahydronaphthalen systems, though this depends on enzymatic environments .

- Hydrogen Bonding: The hydroxy group in the target compound’s tetrahydronaphthalen moiety could form stronger hydrogen bonds than the non-hydroxylated analogs, influencing receptor affinity.

Role of the 2-Chlorophenyl Group

The 2-chlorophenyl group is a recurring motif in bioactive compounds. For example, 1-(2-Chlorophenyl)ethanone () serves as a precursor in synthesizing urea derivatives. Its presence in antimicrobial agents like CDFII () highlights its role in enhancing activity against resistant pathogens . This suggests the target compound’s 2-chlorophenyl group may similarly contribute to bioactivity, though specific data are lacking.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Agrochemical Potential: Urea derivatives with chlorophenyl groups (e.g., ) are prevalent in pesticides, suggesting the target compound may exhibit herbicidal or fungicidal activity. The hydroxy-tetrahydronaphthalen group could improve soil adsorption compared to naphthyl analogs .

- Antimicrobial Activity : Structural parallels to MRSA-active compounds () imply possible efficacy against resistant bacteria, though empirical validation is needed .

- Synthetic Accessibility : The 2-chlorophenyl moiety () is synthetically tractable, facilitating large-scale production of derivatives for structure-activity studies .

Biological Activity

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted phenyl ring and a tetrahydronaphthalene moiety. The presence of hydroxyl and urea functional groups suggests potential interactions with biological targets.

Molecular Formula

- Molecular Weight : 292.77 g/mol

- CAS Number : 935731-94-5

Antitumor Activity

Research indicates that compounds similar in structure to 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea exhibit significant antitumor properties. For instance, studies on hydroxylated chloroethylnitrosoureas have shown that structural modifications can lead to enhanced therapeutic effects while modulating toxicity levels .

Case Study: Hydroxylated Chloroethylnitrosoureas

- Compounds Studied : 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea vs. its isomers.

- Findings : The isomeric derivatives showed varied antitumor activities correlated with their ability to induce DNA cross-linking, which is crucial for their therapeutic efficacy .

The proposed mechanism of action for compounds like 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea involves the following pathways:

- DNA Interstrand Cross-Linking : This is a primary mechanism for inducing cytotoxicity in cancer cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through oxidative stress mechanisms.

Antibacterial Activity

While the primary focus has been on antitumor activity, there is evidence suggesting antibacterial properties as well. Compounds with similar structural motifs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can be influenced by:

- Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can significantly alter activity.

- Hydroxyl Group Positioning : The position of hydroxyl groups affects solubility and interaction with biological targets.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Antitumor Activity | Antibacterial Activity | Mechanism |

|---|---|---|---|---|

| Compound I | Chloroethyl urea derivative | Moderate | Low | DNA cross-linking |

| Compound II | Hydroxylated derivative | High | Moderate | Apoptosis induction |

| 1-(2-Chlorophenyl)-3... | Target compound | TBD | TBD | TBD |

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea?

The synthesis typically involves multi-step reactions, starting with chlorination of aniline derivatives to form the 2-chlorophenyl intermediate, followed by coupling with isocyanate or carbamate precursors to introduce the urea moiety. The tetrahydronaphthalenylmethyl group is incorporated via alkylation or nucleophilic substitution. Key characterization methods include:

- Infrared (IR) spectroscopy to confirm urea C=O and N–H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively).

- Mass spectrometry (MS) for molecular ion confirmation and fragmentation pattern analysis.

- High-performance liquid chromatography (HPLC) to assess purity (>95% recommended for biological assays) .

Q. How do structural features of this compound influence its physicochemical properties?

The 2-chlorophenyl group enhances lipophilicity (logP ~3.2–3.8) and may improve membrane permeability, while the hydroxy-tetrahydronaphthalene moiety introduces stereochemical complexity. Hydrogen bonding via the urea group and hydroxyl substituent affects solubility and stability. Computational tools like COSMO-RS can predict solubility in polar solvents (e.g., DMSO or ethanol) .

Q. What are the primary biological targets or assays for evaluating its activity?

Initial screening often focuses on kinase inhibition (e.g., tyrosine kinases) or receptor binding (e.g., GPCRs) due to structural analogs showing activity in these domains. Standard assays include:

- Enzyme inhibition assays (IC₅₀ determination via fluorogenic substrates).

- Cell viability assays (MTT or ATP-based assays for cytotoxicity profiling).

- SPR (Surface Plasmon Resonance) for real-time binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, serum proteins) or impurity profiles. Recommended strategies:

- Orthogonal assays : Validate results using independent methods (e.g., thermal shift assays vs. enzymatic activity).

- Batch-to-batch comparison : Analyze purity via NMR and HPLC-MS to rule out synthetic byproducts.

- Structural analogs : Compare activity with derivatives (e.g., replacing chlorophenyl with fluorophenyl) to identify critical pharmacophores .

Q. What experimental design principles optimize synthetic yield and stereochemical control?

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading).

- Chiral chromatography or asymmetric catalysis : For resolving enantiomers if the hydroxy-tetrahydronaphthalene group introduces stereocenters.

- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation .

Q. How can computational modeling elucidate the mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases).

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Quantum mechanical (QM) calculations : Evaluate electronic effects of the chloro substituent on urea reactivity .

Q. What strategies mitigate instability of the hydroxy-tetrahydronaphthalene moiety during storage?

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation.

- Accelerated stability studies : Conduct stress testing (40°C/75% RH) with HPLC monitoring to identify degradation products.

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous stability .

Methodological Considerations for Data Interpretation

Q. How should researchers validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts.

- Knockout/knockdown models : Use CRISPR/Cas9 or siRNA to correlate activity with target expression.

- Off-target screening : Employ KINOMEscan or similar panels to rule out polypharmacology .

Q. What analytical methods resolve challenges in metabolite identification?

Q. How can in vitro-in vivo extrapolation (IVIVE) be improved for pharmacokinetic predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.